molecular formula C18H26O7 B130843 (2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol CAS No. 887370-09-4

(2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol

Cat. No.: B130843
CAS No.: 887370-09-4
M. Wt: 354.4 g/mol
InChI Key: JSGIPCRVIQCDPG-ZXXIGWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol, also known as this compound, is a useful research compound. Its molecular formula is C18H26O7 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its analogs have been a subject of interest in the context of asymmetric synthesis, particularly in the creation of polyketide spiroketals. For example, Meilert, Pettit, and Vogel (2004) demonstrated the high stereo- and enantioselectivity in converting 2,2'-methylenebis[furan] into spiroketals, which are significant for their potential applications in medicinal chemistry and natural product synthesis (Meilert, Pettit, & Vogel, 2004).

Potential Biological and Pharmacological Activities

  • Some derivatives of this compound have shown interesting biological activities. In particular, related compounds have been tested for their cytotoxicity against cancer cell lines, though the specific compound has not been directly linked to such activities. For instance, Meilert, Pettit, and Vogel (2004) found that certain spiroketal analogs displayed evidence of cancer-cell-growth inhibition (Meilert, Pettit, & Vogel, 2004).

Properties

IUPAC Name

(2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O7/c1-17(20-3)18(2,21-4)25-15-14(24-17)13(19)11-23-16(15)22-10-12-8-6-5-7-9-12/h5-9,13-16,19H,10-11H2,1-4H3/t13-,14-,15+,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGIPCRVIQCDPG-ZXXIGWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC2C(O1)C(COC2OCC3=CC=CC=C3)O)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@](O[C@H]2[C@H](O1)[C@@H](CO[C@H]2OCC3=CC=CC=C3)O)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468936
Record name (2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887370-09-4
Record name (2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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